2-Fluoro-3-(thienyl)pyridine

Vue d'ensemble

Description

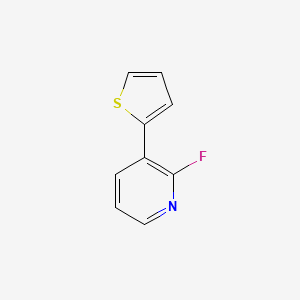

2-Fluoro-3-(thienyl)pyridine is an organic compound with the molecular formula C9H6FNS It is a heterocyclic aromatic compound that contains both a pyridine ring and a thiophene ring, with a fluorine atom attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(thienyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of thiophene is coupled with a fluoropyridine derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-3-(thienyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to thiol derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products Formed:

Substituted Pyridines: Resulting from nucleophilic aromatic substitution.

Sulfoxides and Sulfones: From oxidation of the thiophene ring.

Complex Aromatic Compounds: From cross-coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-3-(thienyl)pyridine and its derivatives are of significant interest due to their biological activities. Research has demonstrated that fluorinated pyridine derivatives can enhance pharmacological properties such as solubility and cell permeability, which are critical for drug development.

Antimicrobial and Anticancer Properties

Numerous studies have highlighted the antimicrobial and anticancer activities of fluorinated pyridine compounds. For instance, derivatives of this compound have shown promising results against various bacterial strains and cancer cell lines. The incorporation of fluorine is known to influence the electronic properties of the molecule, potentially leading to improved interactions with biological targets.

- Case Study : A study reported the synthesis of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one, which exhibited significant antimicrobial activity against resistant strains of bacteria .

Cardiovascular Applications

The compound has been investigated for its potential use in treating cardiovascular diseases. Thieno[3,2-c]pyridine derivatives have been shown to possess antiplatelet activity, making them candidates for developing new anticoagulant therapies.

- Case Study : A patent described the preparation of thieno[3,2-c]pyridine derivatives with antiplatelet effects, suggesting their utility in preventing thrombosis .

Material Sciences

In addition to biological applications, this compound has been explored in material sciences, particularly in the development of functional materials for electronic applications.

Organic Electronics

Fluorinated compounds often exhibit unique electronic properties that make them suitable for applications in organic electronics. The incorporation of this compound into organic semiconductors can enhance charge transport properties.

- Research Findings : Studies have indicated that fluorination can improve the stability and efficiency of organic photovoltaic devices, making them more viable for commercial applications .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including cross-coupling reactions and photoredox-mediated processes. These techniques allow for the efficient production of this compound with high yields.

Cross-Coupling Reactions

Recent advancements in cross-coupling methodologies have facilitated the synthesis of fluorinated pyridines. The use of palladium-catalyzed reactions has proven effective in forming C–C bonds between thienyl and pyridyl moieties.

- Example Reaction : The coupling of aryl bromides with 2-thienyl aluminum reagents has been successfully employed to synthesize complex pyridine derivatives .

Photoredox-Mediated Synthesis

Photoredox catalysis has emerged as a powerful tool for synthesizing fluorinated compounds under mild conditions. This approach allows for selective functionalization at specific positions on the pyridine ring.

- Research Example : A recent study demonstrated a photoredox-mediated coupling method that effectively produced diversely substituted 3-fluoropyridines from ketone precursors .

Data Table: Summary of Applications and Properties

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-(thienyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various pathways:

Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

2-Fluoro-3-(thienyl)pyridine can be compared with other similar compounds, such as:

2-Fluoropyridine: Lacks the thiophene ring, resulting in different chemical properties and reactivity.

3-(Thienyl)pyridine: Lacks the fluorine atom, affecting its electronic properties and reactivity.

Other Fluorinated Pyridines: Such as 2,6-difluoropyridine, which have different substitution patterns and reactivity profiles.

The uniqueness of this compound lies in the combination of the fluorine atom and the thiophene ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Activité Biologique

2-Fluoro-3-(thienyl)pyridine is a compound within the pyridine family that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom at the 2-position of a pyridine ring and a thienyl group at the 3-position. Various synthetic methods have been explored, including transition metal-catalyzed reactions and electrophilic aromatic substitutions. These methods allow for the selective functionalization of the pyridine ring, which is crucial for enhancing biological activity.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyrimidine derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The presence of electron-donating substituents on the pyridine ring appears to enhance this activity.

| Compound | IC50 (μmol) | Mechanism |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |

| Compound A (similar structure) | 0.04 ± 0.09 | COX-2 inhibition |

Anticancer Activity

Another area of interest is the anticancer potential of thienyl-pyridine derivatives. A study demonstrated that a novel thieno[2,3-b]pyridine compound effectively reduced cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the nanomolar range . The compound induced apoptosis in these cells, suggesting a mechanism that could be harnessed for therapeutic applications.

Case Study:

A specific derivative exhibited cytotoxicity at concentrations as low as 0.05 µM after 24 hours, with increased effects observed over time and at higher concentrations . The study also highlighted changes in metabolic profiles, indicating that these compounds may disrupt critical pathways involved in cancer cell metabolism.

Antimicrobial Activity

Pyridine compounds, including those with thienyl substitutions, have been reported to possess antimicrobial properties. They have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with activity correlating with structural modifications . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in inflammatory and cancer pathways.

- Apoptosis Induction: The ability to trigger programmed cell death in cancer cells is a critical mechanism for potential anticancer agents.

- Antimicrobial Action: Interaction with microbial membranes or essential metabolic pathways contributes to their antimicrobial effects.

Propriétés

IUPAC Name |

2-fluoro-3-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSHMURIBVPKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.